molecular formula C6H12KO9P B13420254 alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt CAS No. 53823-71-5

alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt

Cat. No.: B13420254
CAS No.: 53823-71-5
M. Wt: 298.23 g/mol
InChI Key: ZNOUUYCUFMKMNZ-WYRLRVFGSA-M
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Description

Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt: is a phosphorylated derivative of glucose. It is a white, crystalline solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods. The process involves the use of large reactors where glucose and phosphoric acid are mixed and reacted under optimized conditions. The product is then purified through crystallization and filtration techniques to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gluconic acid derivatives.

    Reduction: It can be reduced to form deoxy-sugar derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Gluconic acid derivatives.

    Reduction: Deoxy-sugar derivatives.

    Substitution: Various substituted glucose derivatives.

Scientific Research Applications

Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.

    Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic assays.

    Industry: The compound is used in the production of food additives and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it to glucose-6-phosphate, a key intermediate in metabolic pathways.

Molecular Targets and Pathways:

    Phosphoglucomutase: Converts the compound to glucose-6-phosphate.

    Glycogen Phosphorylase: Involved in glycogenolysis, converting glycogen to glucose-1-phosphate.

    Glucose-1-Phosphate Thymidylyltransferase: Catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate.

Comparison with Similar Compounds

Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt can be compared with other similar compounds such as:

    Alpha-D-Glucose 1-phosphate disodium salt: Similar in structure but contains sodium instead of potassium.

    Beta-D-Glucose 1-phosphate: Differing in the anomeric configuration (beta instead of alpha).

    Glucose-6-phosphate: A phosphorylated glucose derivative involved in glycolysis.

Uniqueness: The uniqueness of this compound lies in its specific anomeric configuration (alpha) and the presence of a monopotassium salt, which influences its solubility and reactivity in biochemical processes.

Properties

CAS No.

53823-71-5

Molecular Formula

C6H12KO9P

Molecular Weight

298.23 g/mol

IUPAC Name

potassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C6H13O9P.K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

ZNOUUYCUFMKMNZ-WYRLRVFGSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)[O-])O)O)O)O.[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[K+]

Origin of Product

United States

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